Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative featuring a fused aromatic heterocyclic core. Its structure includes a 1,3-benzothiazole scaffold substituted with methyl groups at the 5- and 7-positions and a furan-2-carbonylimino moiety at the 2-position. The ethyl acetate group at the 3-position enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-4-23-15(21)10-20-13-9-11(2)8-12(3)16(13)25-18(20)19-17(22)14-6-5-7-24-14/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFDTUYOFNUZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=CO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized into two groups: imidazole-based ethyl acetates () and benzothiazole derivatives (). Key comparisons are summarized below:

Key Observations:
Heterocycle Core Differences :
- Benzothiazoles (target compound and ) exhibit greater aromatic stability and electron-withdrawing sulfur atoms compared to imidazoles (), which have two nitrogen atoms. This difference influences reactivity, binding affinity, and metabolic stability. For example, the 1,3-benzothiazole core in ’s compound contributes to its herbicidal activity, likely due to interactions with plant-specific enzymes .
Substituent Effects: Electron-withdrawing groups (EWGs): The 4-chloro substituent in ’s compound enhances electrophilicity, aiding in pesticide activity. Similarly, compounds with bromo- or trifluoromethylphenyl groups (e.g., Compounds D and E in ) may exhibit stronger bioactivity due to increased lipophilicity and target binding . Electron-donating groups (EDGs): The 5,7-dimethyl groups on the target compound’s benzothiazole core could improve metabolic stability compared to halogenated analogs. Methyl groups are known to hinder oxidative degradation in vivo.
Functional Applications: The target compound’s furan-2-carbonylimino group introduces a conjugated system that may enhance UV absorption or π-π stacking in biological targets, a feature absent in ’s phenyl-substituted imidazoles.
Synthetic and Analytical Methods :
- Crystallographic tools like SHELX and ORTEP (Evidences 2–4) are critical for resolving the structures of such compounds. For instance, ’s benzothiazole derivative was structurally characterized using these methods, highlighting their importance in confirming substituent positioning and stereoelectronic effects .
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